Molecular structure and properties of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one
Molecular structure and properties of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one
An In-depth Technical Guide to 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one: A Versatile Building Block in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction
The pyrrolidinone ring system is a foundational structural motif in modern drug discovery, recognized for its prevalence in numerous biologically active compounds and its role as a "privileged scaffold".[1][2] This five-membered lactam offers a unique combination of properties: its sp³-hybridized framework provides three-dimensional complexity crucial for specific interactions with biological targets, while the amide functionality serves as both a hydrogen bond donor and acceptor.[3] These attributes have cemented the pyrrolidinone core in a wide array of therapeutics, from nootropic agents to anticonvulsants and anti-inflammatory drugs.[4]
This guide focuses on a specific, highly functionalized derivative: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one . This compound is not merely another pyrrolidinone; it is a strategically designed synthetic intermediate. The introduction of an iodomethyl group at the 4-position transforms the stable pyrrolidinone core into a versatile electrophilic building block. The carbon-iodine bond is highly reactive towards nucleophilic displacement, allowing for the covalent attachment of this valuable scaffold to a wide range of molecular architectures. This guide provides a comprehensive analysis of its structure, properties, a robust protocol for its synthesis, and its potential applications for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
The structure of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one combines the polar, aprotic nature of the N-methylpyrrolidinone backbone with the reactive functionality of a primary alkyl iodide. The N-methyl group enhances solubility in organic solvents and prevents N-H-related side reactions, while the iodomethyl group is the primary site of chemical reactivity.
Caption: 2D Molecular Structure of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one
Physicochemical Data Summary
Specific experimental data for 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is not widely available, reflecting its status as a specialized synthetic intermediate. The properties below are calculated or extrapolated from closely related analogs.
| Property | Value / Information | Source / Basis |
| IUPAC Name | 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one | IUPAC Nomenclature |
| CAS Number | Not broadly indexed. | Chemical Databases |
| Molecular Formula | C₆H₁₀INO | - |
| Molecular Weight | 239.05 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. | General properties of alkyl iodides |
| Boiling Point | Significantly >202 °C | Extrapolated from N-Methyl-2-pyrrolidone (NMP, b.p. 202 °C); the iodomethyl group substantially increases molecular weight and intermolecular forces.[5] |
| Solubility | Soluble in a wide range of organic solvents (DCM, THF, Acetone, Ethyl Acetate). Limited solubility in water. | Based on the parent NMP structure, which is miscible with water and most organic solvents.[5] The alkyl iodide moiety decreases water miscibility. |
| Predicted Mass Spec | [M+H]⁺: 239.9822 | Based on the related compound 4-(iodomethyl)pyrrolidin-2-one, which has a predicted [M+H]⁺ of 225.97234.[6] |
Synthesis and Reactivity
Synthetic Strategy: Iodination of a Precursor Alcohol
The most direct and logical synthetic route to 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is the conversion of its corresponding primary alcohol, 4-(hydroxymethyl)-1-methyl-pyrrolidin-2-one. This transformation can be reliably achieved using standard organic chemistry methods that convert a hydroxyl group into a good leaving group, which is then displaced by an iodide ion. The Appel reaction is an exemplary choice for this purpose due to its mild, near-neutral conditions, making it suitable for substrates with sensitive functional groups like the lactam ring.[7][8]
The reaction proceeds by activating triphenylphosphine with iodine to form an electrophilic phosphorus intermediate. The alcohol then attacks this intermediate, forming an alkoxyphosphonium salt. This crucial step converts the hydroxyl group into an excellent leaving group, which is subsequently displaced by an iodide ion via an Sₙ2 mechanism to yield the final product and triphenylphosphine oxide as a byproduct.[9] The formation of the very stable phosphorus-oxygen double bond in the byproduct is a major thermodynamic driving force for the reaction.[7]
Caption: Proposed Synthetic Workflow via the Appel Reaction
Reactivity Profile
The synthetic utility of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is dominated by the reactivity of the primary alkyl iodide. The iodide ion is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.
Key reactive pathways include:
-
N-Alkylation: Reaction with primary or secondary amines to form substituted aminomethylpyrrolidinones.
-
O-Alkylation: Reaction with alcohols or phenols to form ethers.
-
S-Alkylation: Reaction with thiols to generate thioethers.
-
C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates or organometallic reagents, to form new carbon-carbon bonds.
This predictable reactivity allows for the precise and efficient incorporation of the "(1-methyl-2-oxo-pyrrolidin-4-yl)methyl" moiety into more complex molecules.
Experimental Protocol: Synthesis via Appel Iodination
This protocol describes a representative procedure for the synthesis of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one from its alcohol precursor.
Disclaimer: This protocol is a standard representation of the Appel reaction and should be adapted and optimized by a qualified chemist. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-(Hydroxymethyl)-1-methyl-pyrrolidin-2-one (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Iodine (I₂) (1.5 eq)
-
Imidazole (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)-1-methyl-pyrrolidin-2-one (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq).
-
Add anhydrous DCM (or THF) to dissolve the solids (approx. 10 mL per gram of starting alcohol).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve iodine (1.5 eq) in a minimum amount of anhydrous DCM.
-
Add the iodine solution dropwise to the stirred reaction mixture at 0 °C. A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine. Stir until the dark color dissipates.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one.
Applications in Research and Drug Development
The primary value of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one lies in its function as a molecular linker or building block. It provides a straightforward method for introducing the N-methylpyrrolidinone scaffold, a structure associated with a diverse range of biological activities.[1][4]
-
Scaffold for CNS-Active Agents: The pyrrolidinone core is central to the racetam family of nootropic drugs, which are investigated for cognitive enhancement. This building block can be used to synthesize novel analogs of nebracetam and other compounds targeting cholinergic systems.[10]
-
Anti-inflammatory Drug Design: Pyrrolidinone derivatives have shown potential as anti-inflammatory agents.[11][12] This compound can be used to attach the pyrrolidinone moiety to other pharmacophores to develop new inhibitors of targets like inducible nitric oxide synthase (iNOS).[11][12]
-
Anticonvulsant and Antidepressant Research: The pyrrolidine scaffold is present in several anticonvulsant and antidepressant compounds.[4] The ability to easily link this scaffold to various aromatic and heterocyclic systems makes it a valuable tool for generating libraries of new chemical entities for screening in these therapeutic areas.
-
General Medicinal Chemistry: As a "privileged scaffold," the pyrrolidinone ring is used to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, and to explore three-dimensional chemical space for optimal target binding.[2][3]
Safety and Handling
No specific safety data exists for 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one. However, based on its structure, the following precautions are mandated:
-
Alkylating Agent: As a primary alkyl iodide, this compound should be treated as a potential alkylating agent and handled with extreme care. Alkylating agents are often toxic, irritant, and may have mutagenic properties. Direct contact with skin and eyes must be avoided.
-
Inhalation and Ingestion: The compound is likely harmful if inhaled or ingested. All handling should occur within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check compatibility charts), and safety goggles, is required at all times.
-
Related Compound Hazards: The parent structure, N-Methyl-2-pyrrolidone (NMP), is classified as a reproductive toxicant.[5] While the toxicity profile of the title compound is unknown, it should be handled with the appropriate level of caution.
Conclusion
4-(Iodomethyl)-1-methyl-pyrrolidin-2-one represents a highly valuable, albeit specialized, tool for the medicinal chemist. Its design cleverly combines the stable and biologically relevant N-methylpyrrolidinone core with a reactive iodomethyl handle, creating a potent electrophilic building block. While specific experimental data remains sparse, its synthesis is achievable through robust and well-established chemical transformations like the Appel reaction. The true potential of this compound lies in its ability to facilitate the rapid and efficient synthesis of novel, complex molecules, enabling the exploration of the vast therapeutic possibilities offered by the privileged pyrrolidinone scaffold. Its use empowers researchers to systematically investigate structure-activity relationships and accelerate the discovery of next-generation therapeutics.
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